molecular formula C13H18ClNO B5691575 4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol

4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol

Cat. No.: B5691575
M. Wt: 239.74 g/mol
InChI Key: LBYYIYJRUNEUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is an organic compound with a complex structure that includes a phenol group, a chloro substituent, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a chloro-substituted phenol with an appropriate amine. The reaction typically requires a strong base and a polar solvent to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated phenol derivatives.

    Substitution: Alkylated or acylated aminoethyl phenol derivatives.

Scientific Research Applications

4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminoethyl group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chloro and aminoethyl groups allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-15(8-10(2)3)9-11-7-12(14)5-6-13(11)16/h5-7,16H,2,4,8-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYYIYJRUNEUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)Cl)O)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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